1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride
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Overview
Description
1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride is a chemical compound with a complex structure that includes both fluorine and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl malonate with ethylamine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diethyl2-(1-aminoethyl)-2-chloropropanedioatehydrochloride
- 1,3-diethyl2-(1-aminoethyl)-2-bromopropanedioatehydrochloride
- 1,3-diethyl2-(1-aminoethyl)-2-iodopropanedioatehydrochloride
Uniqueness
1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .
Properties
IUPAC Name |
diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4.ClH/c1-4-14-7(12)9(10,6(3)11)8(13)15-5-2;/h6H,4-5,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPOTJORTFAKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)N)(C(=O)OCC)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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